N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-fluorophenyl group at position 8 and a thioacetamide side chain linked to a 2,4-dimethoxyphenyl moiety. Its structure integrates key pharmacophores, including methoxy groups (electron-donating substituents) and a fluorine atom (electron-withdrawing), which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4S/c1-30-14-7-8-15(18(9-14)31-2)23-19(28)11-32-21-25-24-20(29)17-10-16(26-27(17)21)12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSEEJURUXDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Solubility: The 2,4-dimethoxyphenyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., 4-fluorophenyl in or difluorophenyl in ). Methoxy groups reduce logP values, favoring pharmacokinetic profiles .
- Electronic Effects : Fluorine at position 8 (target compound) may improve metabolic stability by resisting oxidative degradation, a feature shared with 4-fluorophenyl analogs in .
- Biological Activity Trends : Thioacetamide-linked compounds with sulfamoyl or triazole groups (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms.
Pharmacological and Physicochemical Data
Contradictions :
- While fluorophenyl groups generally enhance metabolic stability, reports low yields (19%) for fluorinated chromenone derivatives, suggesting synthetic challenges for similar scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
